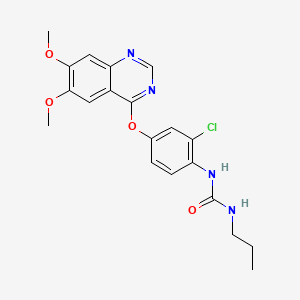
KRN-633
概述
描述
KRN-633 是一种强效且选择性的血管内皮生长因子受体 2 酪氨酸激酶抑制剂。该化合物在抑制肿瘤血管生成和生长方面显示出巨大潜力。 血管内皮生长因子及其受体在血管生成中起着核心作用,而血管生成对于实体瘤的扩散和转移是必不可少的 .
科学研究应用
KRN-633 由于其在各个领域的应用而得到广泛研究:
化学: 用作研究酪氨酸激酶抑制的模型化合物。
生物学: 研究其对内皮细胞增殖和管状形成的影响。
医学: 探索作为通过抑制血管生成来治疗实体瘤的潜在治疗剂。
作用机制
KRN-633 通过抑制血管内皮生长因子受体 2 的酪氨酸磷酸化来发挥其作用。这种抑制阻止了血管内皮生长因子对丝裂原活化蛋白激酶的激活,从而阻止了内皮细胞的增殖和管状形成。 主要分子靶标是血管内皮生长因子受体 1、血管内皮生长因子受体 2 和血管内皮生长因子受体 3 .
生化分析
Biochemical Properties
KRN-633 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine phosphorylation of VEGFR-2 . It interacts with VEGFR-1, -2, and -3, showing high selectivity . The nature of these interactions involves the inhibition of the catalytic activity of these receptors, thereby blocking the activation of mitogen-activated protein kinases by VEGF .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the VEGF-driven proliferation of human umbilical vein endothelial cells . It also blocks the formation of capillary tubes in endothelial cells . It does not inhibit the propagation of various cancer cell lines in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to VEGFRs and inhibiting their tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways, including the mitogen-activated protein kinase pathway, which is crucial for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It was observed that this compound caused the regression of some well-established tumors and those that had regrown after the cessation of treatment . The compound’s stability and degradation over time have not been explicitly mentioned in the literature.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It was found that the trough serum concentration of this compound had a more significant effect on antitumor activity than the maximum serum concentration . Specific threshold effects or toxic effects at high doses have not been detailed in the available literature.
Subcellular Localization
As a VEGFR inhibitor, it is likely to be localized where these receptors are present, such as the cell membrane .
准备方法
KRN-633 的合成涉及多个步骤,包括喹唑啉脲衍生物的形成。具体的合成路线和反应条件属于商业机密,并在特定的研究出版物中详细描述。 工业生产方法通常涉及在受控条件下进行大规模合成,以确保高纯度和产量 .
化学反应分析
相似化合物的比较
KRN-633 与其他血管内皮生长因子受体抑制剂相比,例如:
舒尼替尼: 另一种强效的血管内皮生长因子受体抑制剂,但具有更广泛的活性谱。
索拉非尼: 抑制多种酪氨酸激酶,包括血管内皮生长因子受体,但具有不同的药代动力学特性。
阿西替尼: 与 this compound 类似,对血管内皮生长因子受体具有高度选择性,但具有不同的临床应用。
属性
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBYZLCHOKSGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429551 | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286370-15-8 | |
| Record name | KRN-633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KRN-633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286370-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KRN-633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B1683717.png)
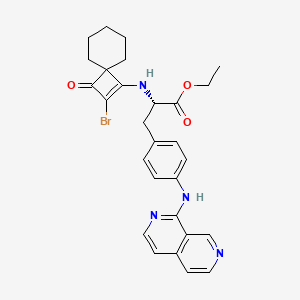
![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
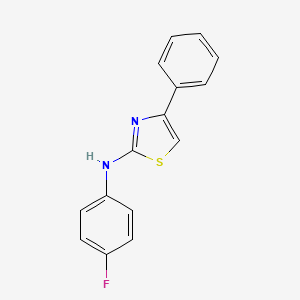
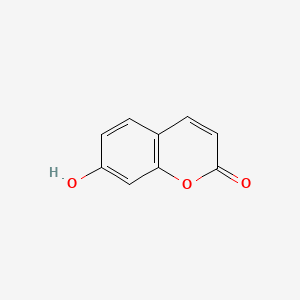
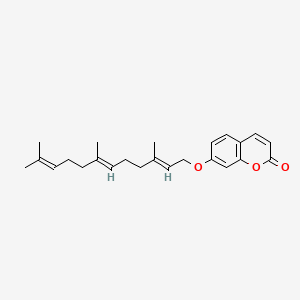
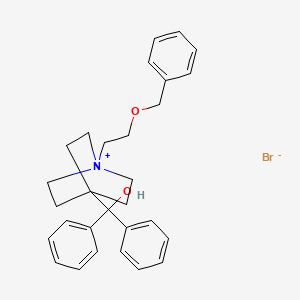
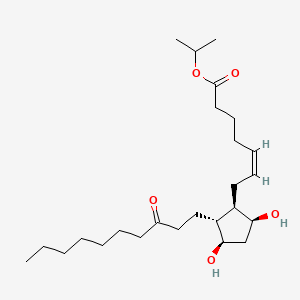
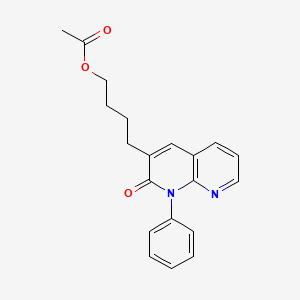
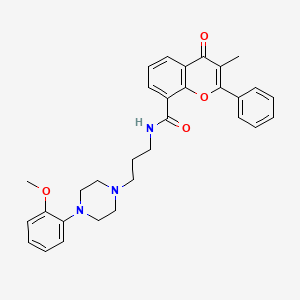
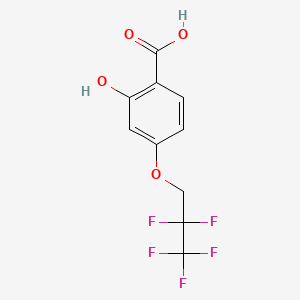
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)
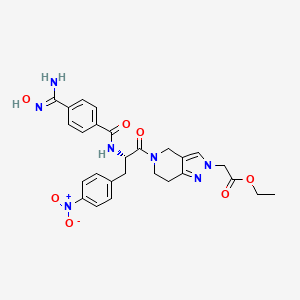
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)
